1-(1,3-Dioxolan-2-yl)heptadecan-4-ol
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Overview
Description
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol is a chemical compound with the molecular formula C20H40O3 and a molecular weight of 328.53 g/mol . It is an intermediate in the synthesis of various other compounds, including 5-DOXYL-stearic acid, which is used as a spin label for investigating structural changes in lipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol typically involves the reaction of heptadecan-4-ol with 1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-DOXYL-stearic acid: A spin label used for investigating structural changes in lipids.
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: Another compound with a similar dioxolane ring structure.
Uniqueness
1-(1,3-Dioxolan-2-yl)heptadecan-4-ol is unique due to its specific structure, which includes a dioxolane ring and a long alkyl chain. This structure allows it to interact with lipid membranes and proteins in ways that other compounds may not.
Properties
Molecular Formula |
C20H40O3 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)heptadecan-4-ol |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h19-21H,2-18H2,1H3 |
InChI Key |
OGJBMSPKNORTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCC1OCCO1)O |
Origin of Product |
United States |
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